molecular formula C16H20Cl2N2O3 B2678169 Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate CAS No. 2411235-54-4

Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate

Cat. No. B2678169
CAS RN: 2411235-54-4
M. Wt: 359.25
InChI Key: AVWSOXNYLYXYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate, also known as A-196, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a potent inhibitor of protein arginine methyltransferases (PRMTs), which are enzymes that play a crucial role in the regulation of gene expression and protein function.

Scientific Research Applications

Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has been extensively studied for its potential use in various scientific research applications. One of the main applications of Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate is in the field of cancer research. PRMTs have been shown to play a crucial role in the development and progression of various types of cancer, and Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has been shown to be a potent inhibitor of these enzymes. Studies have shown that Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate can inhibit the growth of cancer cells in vitro and in vivo, and can sensitize cancer cells to chemotherapy.
In addition to its potential use in cancer research, Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has also been studied for its potential use in the treatment of various other diseases, including cardiovascular diseases, inflammatory diseases, and neurological disorders. PRMTs have been shown to play a role in the regulation of these diseases, and Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has been shown to be a potent inhibitor of these enzymes.

Mechanism Of Action

Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate is a potent inhibitor of PRMTs, which are enzymes that play a crucial role in the regulation of gene expression and protein function. PRMTs catalyze the methylation of arginine residues on histones and other proteins, which can have a significant impact on gene expression and protein function. Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate inhibits the activity of PRMTs by binding to the active site of these enzymes and preventing the methylation of arginine residues.
Biochemical and Physiological Effects:
The inhibition of PRMTs by Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has a number of biochemical and physiological effects. Studies have shown that Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has also been shown to reduce inflammation in animal models of inflammatory diseases, and to improve cardiac function in animal models of heart failure.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate in lab experiments is its potency and specificity as a PRMT inhibitor. Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has been shown to be a potent inhibitor of PRMTs, with an IC50 in the low nanomolar range. This makes it an ideal tool for studying the role of PRMTs in various biological processes.
One of the main limitations of using Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experiments, and may require the use of organic solvents or other solubilization techniques.

Future Directions

There are a number of future directions for the study of Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate and its potential use in various scientific research applications. One area of future research is the development of more potent and selective PRMT inhibitors, which could have even greater therapeutic potential. Another area of future research is the identification of specific PRMT isoforms that are involved in various biological processes, which could lead to the development of more targeted therapies for specific diseases.
Conclusion:
In conclusion, Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a potent inhibitor of PRMTs, which are enzymes that play a crucial role in the regulation of gene expression and protein function. Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has shown promise as a potential therapy for various diseases, including cancer, cardiovascular diseases, inflammatory diseases, and neurological disorders. Further research is needed to fully understand the potential of Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate and its role in various biological processes.

Synthesis Methods

The synthesis of Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate involves the reaction of tert-butyl N-(2-aminoethyl)carbamate with 2,3-dichlorophenylacetyl chloride and propionyl chloride in the presence of triethylamine. The resulting product is then treated with trifluoroacetic acid to yield Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate. The overall yield of this synthesis method is approximately 30%.

properties

IUPAC Name

tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O3/c1-5-13(21)19-9-12(20-15(22)23-16(2,3)4)10-7-6-8-11(17)14(10)18/h5-8,12H,1,9H2,2-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWSOXNYLYXYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)C=C)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.